N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Lipophilicity XLogP3 Drug-likeness

N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)cyclopropanecarboxamide (CAS 955225‑21‑5) is a synthetic tetrahydroisoquinoline (THIQ) derivative that bears a p‑toluenesulfonyl (tosyl) group at the 2‑position and a cyclopropanecarboxamide moiety at the 7‑position [REFS‑1]. The compound belongs to the broader class of N‑tosyl‑THIQ analogs that have been explored for cytotoxic activity, with QSAR studies identifying topological symmetry and 3D‑MoRSE descriptors as key determinants of potency [REFS‑2].

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 955225-21-5
Cat. No. B2643177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
CAS955225-21-5
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4
InChIInChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23)
InChIKeyPQRHHNJOOGPXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS 955225-21-5: Compound‑Class Position and Core Identifying Characteristics


N‑(2‑tosyl‑1,2,3,4‑tetrahydroisoquinolin‑7‑yl)cyclopropanecarboxamide (CAS 955225‑21‑5) is a synthetic tetrahydroisoquinoline (THIQ) derivative that bears a p‑toluenesulfonyl (tosyl) group at the 2‑position and a cyclopropanecarboxamide moiety at the 7‑position [REFS‑1]. The compound belongs to the broader class of N‑tosyl‑THIQ analogs that have been explored for cytotoxic activity, with QSAR studies identifying topological symmetry and 3D‑MoRSE descriptors as key determinants of potency [REFS‑2]. The substituted tetrahydroisoquinoline scaffold is widely recognized in medicinal chemistry as a privileged structure, appearing in numerous bioactive natural products and approved drugs, but substitution pattern and N‑acyl group identity profoundly modulate target engagement, pharmacokinetic behaviour, and ultimately the suitability of a specific analog for a given research or procurement purpose [REFS‑1].

Why N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide Cannot Be Substituted with a Generic In‑Class Analog


Within the N‑tosyl‑THIQ‑7‑amide series, replacement of the N‑7 acyl group—even with a structurally conservative congener—can trigger measurable shifts in lipophilicity, hydrogen‑bonding capacity, and molecular topology that have been quantitatively linked to differential cytotoxic potency in multiple human cancer cell lines [REFS‑1]. QSAR models built on this specific scaffold demonstrate that total symmetry index (Gu), 3D‑MoRSE descriptors, and 3D Petitjean index dominate activity determination; therefore, the shape‑constrained cyclopropane ring is not interchangeable with linear (acetyl, butyryl) or bulkier cyclic (cyclohexyl) acyl groups without perturbing these critical descriptors [REFS‑1]. Generic substitution also ignores the documented phenomenon that minor structural modifications within this series can convert a sub‑micromolar cytotoxic agent into an inactive compound, as demonstrated by the p‑methoxy analog 4d in the N‑tosyl‑THIQ series [REFS‑1]. These findings underscore that selection of a particular N‑7 amide congener is a deliberate, data‑driven procurement decision, not a formality.

Quantitative Differentiation Evidence for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide Versus Closest Analogs


Cyclopropane Ring Imposes a Distinct Lipophilicity Ceiling Relative to Straight‑Chain and Alicyclic Analogs

The cyclopropanecarboxamide derivative exhibits an intermediate computed logP (XLogP3 = 2.6) that is higher than the acetyl analog but lower than the butyryl and cyclohexyl analogs, placing it in a narrow lipophilicity window that often correlates with balanced permeability and solubility for cell‑based assays [1][2].

Lipophilicity XLogP3 Drug-likeness

Topological Polar Surface Area (TPSA) Is Precisely Maintained Yet Molecular Weight Increment Is Minimal

The target compound retains the same topological polar surface area (TPSA = 74.9 Ų) as the smaller acetyl analog while adding only 26 Da in molecular mass, suggesting that the cyclopropane ring increases shape complexity without penalizing membrane‑permeability descriptors [1][2].

TPSA Molecular Weight Oral bioavailability

Rotatable Bond Count Differentiates the Cyclopropane Analog from Flexible Acyclic Counterparts

The cyclopropanecarboxamide presents 4 rotatable bonds, one more than the acetyl analog (3 rotatable bonds) but significantly fewer than the butyryl analog (5 rotatable bonds) or cyclohexyl analog (5 rotatable bonds), striking a balance between conformational pre‑organization and flexibility that can enhance binding affinity per unit of molecular weight [1][2].

Rotatable bonds Conformational entropy Ligand efficiency

Cyclopropyl Group Modulates QSAR‑Relevant Symmetry and 3D Descriptors Relative to Linear Amides

In the QSAR model established for N‑tosyl‑1,2,3,4‑tetrahydroisoquinoline derivatives, total symmetry index (Gu), 3D‑MoRSE (Mor31v, Mor32u), and 3D Petitjean index (PJI3) were the most influential descriptors governing cytotoxicity across MOLT‑3, HuCCA‑1, A‑549, and HepG2 cell lines [1]. The cyclopropane ring, by virtue of its C₂ᵥ symmetry and compact volume, is predicted to shift Gu and 3D‑MoRSE values relative to the extended‑chain acetyl or butyryl analogs, placing the compound in a descriptor space that overlaps with sub‑micromolar cytotoxic congeners rather than inactive analogs such as the p‑methoxy derivative 4d [1].

QSAR Total symmetry index 3D‑MoRSE

Distinct Sulfonamide‑Amide Dual‑Hydrogen‑Bonding Profile Relative to Sulfonyl or Carbonyl‑Only Analogs

The compound possesses one hydrogen‑bond donor (the amide NH) and four hydrogen‑bond acceptors (sulfonamide oxygens, amide carbonyl), yielding a donor/acceptor ratio of 0.25 [1]. This profile is identical to the acetyl analog, but the different spatial orientation of the cyclopropane carbonyl may alter the geometry of hydrogen‑bond interactions with biological targets relative to straight‑chain or branched acyl groups, a phenomenon that can translate into differential target selectivity even within the same compound class [1].

Hydrogen bonding Target engagement Selectivity

Absence of Definitive Biological Potency Data Necessitates Caution in Direct Activity‑Based Selection

As of the PubChem 2026.05.02 release, CID 16930149 carries no bioassay annotations, no deposited IC50/EC50 values, and no protein‑target association [1]. This contrasts with select members of the N‑tosyl‑THIQ series—for example, the o‑hydroxy derivative 4k (IC50 = 1.23 μM against MOLT‑3) and the trimethoxy derivative 4f (IC50 = 22.70 μM against HepG2, lower than etoposide)—that have peer‑reviewed quantitative cytotoxicity data [2]. Procurement of this compound for biological studies should therefore be predicated on its structurally differentiated properties and projected QSAR profile rather than on an established activity data package.

Data transparency Procurement risk Biological annotation

Procurement‑Relevant Application Scenarios for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide


Structure–Activity Relationship (SAR) Exploration of N‑7 Amide Substituent Effects in N‑Tosyl‑THIQ Cytotoxic Series

The compound is best deployed as a deliberate SAR probe to interrogate the effect of a compact, conformationally restricted cyclopropane ring at the N‑7 amide position on cytotoxicity, complementing existing data for linear (acetyl, butyryl) and bulkier cyclic (cyclohexyl) analogs [1]. The measured XLogP3 value (2.6) and TPSA (74.9 Ų) position it between the acetyl and cyclohexyl congeners, enabling systematic deconvolution of lipophilicity‑ vs. shape‑driven potency effects in cell‑based assays [2].

Computational QSAR Model Validation and Descriptor‑Space Expansion

Given that published QSAR models for this scaffold highlight total symmetry index and 3D‑MoRSE as top cytotoxicity descriptors [1], this cyclopropane analog can serve as an external validation set compound. Its C₂ᵥ‑symmetric cyclopropane group is predicted to occupy a distinct region of the Gu–Mor31v–PJI3 descriptor space relative to the twelve training‑set compounds (4a–4l), providing a rigorous test of model extrapolation capability before committing to larger synthesis or screening campaigns.

Physicochemical Profiling in Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco‑2 Models

With a TPSA of 74.9 Ų, XLogP3 of 2.6, and 4 rotatable bonds, the compound conforms to typical oral drug‑likeness filters (Rule of Five) [1]. It is a suitable candidate for inclusion in a small panel of N‑tosyl‑THIQ analogs designed to correlate computed descriptors with experimentally determined apparent permeability (Pₐₚₚ), supporting early‑stage ADME‑property differentiation among closely related procurement candidates.

Synthetic Intermediate for Diversification at the Cyclopropane Ring or Tosyl Group

The cyclopropanecarboxamide moiety contains a strained ring that can undergo ring‑opening or cycloaddition chemistry to generate sp³‑rich, three‑dimensional analogs for fragment‑based or diversity‑oriented synthesis campaigns [1]. Additionally, the tosyl group serves as both a protecting group and a modifiable sulfonamide handle, enabling further functionalization at the 2‑position without altering the 7‑amide substituent.

Quote Request

Request a Quote for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.